molecular formula C17H11Br2FN2O2S B4739611 5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Cat. No. B4739611
M. Wt: 486.2 g/mol
InChI Key: GIYLAODYOQZURM-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazolidinone derivative that has shown promising results in various studies, making it a topic of interest for researchers.

Mechanism of Action

The mechanism of action of 5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that this compound exerts its anticancer and antibacterial effects through the inhibition of specific cellular pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one has various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit the expression of specific proteins involved in cancer cell proliferation. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in lab experiments include its potential as an anticancer and antibacterial agent, as well as its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its limited solubility in water, as well as its potential toxicity.

Future Directions

There are several possible future directions for research on 5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one. One potential direction is the further investigation of its anticancer and antibacterial properties, with a focus on identifying specific cellular pathways that are affected by this compound. Additionally, further research could be conducted to optimize the synthesis method of this compound, as well as to investigate its potential for use in other fields, such as materials science or catalysis.

Scientific Research Applications

The potential applications of 5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one in scientific research are diverse. This compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, this compound has shown promise as an antibacterial agent, with studies demonstrating its ability to inhibit the growth of various bacterial strains.

properties

IUPAC Name

(5E)-2-amino-5-[[3,5-dibromo-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2FN2O2S/c18-11-5-9(7-14-16(23)22-17(21)25-14)6-12(19)15(11)24-8-10-3-1-2-4-13(10)20/h1-7H,8H2,(H2,21,22,23)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYLAODYOQZURM-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)C=C3C(=O)N=C(S3)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)/C=C/3\C(=O)N=C(S3)N)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
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5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 3
5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 4
5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 5
5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one
Reactant of Route 6
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5-{3,5-dibromo-4-[(2-fluorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one

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